molecular formula C14H17BF4O3 B13632617 2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13632617
M. Wt: 320.09 g/mol
InChI Key: GQALGUHSMHYFQC-UHFFFAOYSA-N
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Description

2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1073477-73-2) is a boronic ester derivative with the molecular formula C₁₄H₁₆BF₄O₃ and a molecular weight of 326.09 g/mol. This compound features a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a 2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl group. The trifluoroethoxy and fluorine substituents confer strong electron-withdrawing properties, enhancing its reactivity in Suzuki-Miyaura cross-coupling reactions . It is commercially available at 95% purity and is commonly used in pharmaceutical and materials science research due to its stability and versatility in forming carbon-carbon bonds .

Properties

Molecular Formula

C14H17BF4O3

Molecular Weight

320.09 g/mol

IUPAC Name

2-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-6-5-9(7-11(10)16)20-8-14(17,18)19/h5-7H,8H2,1-4H3

InChI Key

GQALGUHSMHYFQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid with a suitable dioxaborolane precursor. The reaction is often carried out under anhydrous conditions using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester participates in palladium-catalyzed cross-couplings with aryl halides to form biaryl structures. Key features include:

  • Catalysts : Pd(PPh₃)₄, Pd(dppf)Cl₂, and Ni-based systems.

  • Bases : K₂CO₃, Na₂CO₃, or CsF for transmetallation.

  • Solvents : 1,4-Dioxane, THF, or water-alcohol mixtures.

  • Temperature : 70–150°C, often under microwave irradiation for accelerated kinetics .

Example Reaction:

Target Product : Biaryl derivatives for pharmaceuticals or materials science.
Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (3 equiv)

  • Solvent : 2-Propanol/H₂O (3:1)

  • Temperature : 90°C, 12 hours

  • Yield : 71–86% .

Influence of Substituents on Reactivity

The 2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl group impacts reactivity:

  • Electron-Withdrawing Effects : The -OCH₂CF₃ and -F groups enhance electrophilicity, improving oxidative addition with Pd(0) .

  • Steric Considerations : The trifluoroethoxy group’s bulk may slow transmetallation but improves regioselectivity in couplings .

Reaction Optimization Data

Entry Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Source
1Pd(PPh₃)₄K₂CO₃2-Propanol/H₂O901271
2Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄1,4-Dioxane/H₂O150 (μwave)0.586
3NiCl₂(PMe₃)₂CsFTHF1001286

Stability and Side Reactions

  • Hydrolysis Resistance : The dioxaborolane ring stabilizes against hydrolysis compared to boronic acids.

  • Side Reactions : Competing protodeboronation is minimized under inert atmospheres .

Comparative Reactivity with Analogs

Compound Substituent Relative Reactivity Notes
2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-dioxaborolane (Target)-F, -OCH₂CF₃HighEnhanced electrophilicity
4-Morpholinophenylboronic acid pinacol ester -N(C₂H₄)₂OModerateElectron-donating group slows coupling
2-(4-(2,2-Difluoroethoxy)phenyl)-dioxaborolane -OCH₂CF₂HModerateLess electron-withdrawing than -CF₃

Mechanistic Insights

  • Transmetallation : The boronic ester transfers its aryl group to Pd(II), forming a Pd-aryl intermediate.

  • Reductive Elimination : Generates the biaryl product and regenerates Pd(0) .

Challenges and Mitigations

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is widely exploited in organic synthesis to create complex molecular structures .

Comparison with Similar Compounds

Positional Isomers

  • 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane (CAS: 864754-15-4) This isomer has the trifluoroethoxy group at the meta position (3-position) of the phenyl ring. Its molecular formula is identical (C₁₄H₁₈BF₃O₃), but steric hindrance at the meta position may slow reaction kinetics .
  • 4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane (CAS: 864754-11-0)
    Here, the trifluoroethoxy group is at the ortho position (2-position). Steric crowding between the trifluoroethoxy and boronate groups reduces synthetic utility, as evidenced by lower yields in coupling reactions compared to the target compound’s para-substituted analog .

Substituent Variations

  • 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    Replacing trifluoroethoxy with difluoroethoxy (CF₂CH₂O) decreases electron withdrawal, as seen in its higher reaction activation energy (ΔG‡ ≈ 25.3 kJ/mol vs. 22.1 kJ/mol for the target compound). This results in slower coupling rates in Pd-catalyzed reactions .

  • 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
    The trifluoromethoxy (OCF₃) group provides similar electron withdrawal to trifluoroethoxy (OCH₂CF₃) but lacks the ethylene spacer, reducing conformational flexibility. This compound exhibits a higher melting point (78–80°C) compared to the target compound (liquid at room temperature), impacting solubility in organic solvents .

Cross-Coupling Efficiency

The target compound demonstrates superior reactivity in Suzuki-Miyaura couplings due to its balanced electronic and steric profile. For example:

  • Yield in Pd-Catalyzed Coupling : 82–88% with aryl halides, compared to 70–75% for the meta-trifluoroethoxy isomer and 65% for the ortho-substituted analog .

Stability and Handling

  • Hydrolytic Stability: The target compound’s trifluoroethoxy group enhances resistance to hydrolysis (t₁/₂ > 24 hours in pH 7.4 buffer) compared to non-fluorinated analogs like 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (t₁/₂ ≈ 6 hours) .
  • Thermal Stability : Decomposes at 210°C, outperforming chloro-substituted analogs (e.g., 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which decomposes at 185°C) .

Physical and Spectroscopic Properties

Property Target Compound 2-(4-(Trifluoromethoxy)phenyl) Analog 2-(4-Cyclopropyl-2-fluorophenyl) Analog
Physical State Liquid White Solid Colorless Liquid
¹H NMR (CDCl₃, δ ppm) 7.45 (d, J=8.2 Hz), 6.95 (dd) 7.62 (d, J=8.5 Hz) 7.28 (m), 1.32 (s, 12H)
¹⁹F NMR (CDCl₃, δ ppm) -56.3 (CF₃), -114.2 (F) -57.1 (CF₃) -112.5 (F)
Solubility High in THF, DCM Moderate in DMSO High in EtOAc

Commercial Availability and Purity

Compound (CAS) Purity Suppliers Price (USD/250 mg)
1073477-73-2 (Target) 95% BLD Pharm, Enamine $220–$260
864754-15-4 90% 1 Supplier $350
1338718-13-0 98% 5 Suppliers $180–$200

Biological Activity

2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound by reviewing existing literature, synthesizing research findings, and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C13H15BF4O2
  • Molecular Weight : 292.06 g/mol

The biological activity of the compound is primarily attributed to its ability to interact with various biomolecules. The presence of fluorine and trifluoroethoxy groups enhances its lipophilicity and binding affinity to target proteins. The dioxaborolane moiety can participate in reversible covalent bonding with nucleophiles such as amino acids in proteins.

Anticancer Properties

Research indicates that compounds containing boron have shown promise in anticancer applications. The dioxaborolane structure can inhibit certain enzymes involved in cancer cell proliferation. For instance:

  • Case Study : A study demonstrated that related dioxaborolanes exhibited cytotoxic effects on human cancer cell lines by inducing apoptosis through the inhibition of key metabolic pathways .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes. Its interaction with enzymes can modulate their activity:

  • Example : Inhibitory studies on similar compounds have shown that they can effectively inhibit proteases and kinases critical for tumor growth .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits proteases
Binding AffinityHigh affinity towards target proteins

Synthesis and Applications

The synthesis of this compound typically involves the reaction of a fluorinated phenyl derivative with a boron precursor under controlled conditions. Its applications extend beyond medicinal chemistry into materials science and organic synthesis.

Synthetic Route Example

  • Starting Materials :
    • 2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl derivative
    • Boron reagent (e.g., boronic acid)
  • Reaction Conditions :
    • Solvent: Anhydrous conditions (e.g., THF)
    • Temperature: Controlled to optimize yield
  • Yield : Typically high yields (>80%) reported in literature .

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